Technical Monograph: 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine
Technical Monograph: 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine
Topic: 1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine CAS number Content Type: In-depth Technical Guide
A Strategic Scaffold for Medicinal Chemistry and Drug Discovery
Executive Summary
1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine is a high-value heterocyclic building block extensively utilized in the synthesis of small-molecule inhibitors, particularly targeting phosphatases (e.g., SHP2) and tyrosine kinases (e.g., c-Met, ALK). Its structural uniqueness lies in the specific halogenation pattern of the pyridine ring: the 3-chloro substituent provides steric buttressing to enforce conformation, while the 5-fluoro group modulates the pKa of the pyridine nitrogen, enhancing metabolic stability and bioavailability.
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthesis protocols (racemic and asymmetric), and its critical role in modern drug design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The following data consolidates the core identity parameters for the racemic free base. Researchers should note that while the racemic form is the primary commercial entry, the enantiopure forms are typically required for late-stage lead optimization.
| Parameter | Technical Specification |
| Chemical Name | 1-(3-Chloro-5-fluoropyridin-2-yl)ethan-1-amine |
| CAS Number | 1374652-12-6 (Racemic Free Base) |
| Synonyms | 1-(3-Chloro-5-fluoro-2-pyridyl)ethylamine; 3-Chloro-5-fluoro-α-methyl-2-pyridinemethanamine |
| Molecular Formula | C₇H₈ClFN₂ |
| Molecular Weight | 174.60 g/mol |
| SMILES | CC(N)C1=NC=C(F)C=C1Cl |
| InChI Key | SDUHKTNKBOJHSU-UHFFFAOYSA-N |
| Predicted pKa | ~4.5 (Pyridine N), ~9.8 (Primary Amine) |
| LogP (Predicted) | 1.26 |
| Appearance | Colorless to pale yellow oil (Free base); White solid (HCl salt) |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine presents a challenge due to the electron-deficient nature of the pyridine ring. Direct electrophilic substitution is difficult; therefore, the most reliable routes utilize functional group interconversion of the 2-position substituent.
Two primary pathways are recommended:
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Route A (Racemic): Grignard addition to a nitrile followed by reductive amination.
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Route B (Chiral/Asymmetric): Ellman’s Sulfinamide chemistry. This is the preferred method for medicinal chemistry applications requiring high enantiomeric excess (ee).
Detailed Protocol: Asymmetric Synthesis via Ellman’s Sulfinamide
This protocol describes the synthesis of the (S)-enantiomer (or (R)- depending on sulfinamide auxiliary) with high optical purity.
Reagents Required:
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3-Chloro-5-fluoropyridine-2-carbonitrile (Starting Material)
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Methylmagnesium bromide (MeMgBr, 3.0 M in ether)
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(R)-(+)-2-methyl-2-propanesulfinamide (Ellman's Auxiliary)
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Titanium(IV) ethoxide (Ti(OEt)₄)
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Sodium borohydride (NaBH₄)[1]
Step-by-Step Workflow:
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Ketone Formation:
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Dissolve 3-Chloro-5-fluoropyridine-2-carbonitrile in anhydrous THF under N₂ atmosphere.
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Cool to 0°C. Add MeMgBr (1.2 equiv) dropwise.
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Stir for 2 hours, then quench with 1N HCl. Reflux for 1 hour to hydrolyze the intermediate imine.
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Result: 1-(3-Chloro-5-fluoropyridin-2-yl)ethan-1-one.
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-
Condensation (Imine Formation):
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To the ketone (1.0 equiv) in THF, add (R)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv).
-
Heat to 60°C for 12–16 hours. Monitor by LCMS for disappearance of ketone.
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Mechanism:[2][3][4] The Lewis acid Ti(OEt)₄ activates the ketone and scavenges water, driving the equilibrium toward the N-sulfinyl ketimine.
-
-
Diastereoselective Reduction:
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Cool the sulfinimine solution to -48°C.
-
Add NaBH₄ (or L-Selectride for higher diastereoselectivity) slowly.
-
The bulky tert-butyl group directs the hydride attack to the less hindered face of the imine.
-
-
Deprotection:
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Treat the resulting sulfinamide with 4M HCl in dioxane/methanol.
-
Precipitate the product as the hydrochloride salt or basify to obtain the free amine oil.
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Synthesis Workflow Diagram
Figure 1: Stepwise asymmetric synthesis via Ellman's sulfinamide strategy, ensuring high enantiomeric purity.
Medicinal Chemistry Applications
Scaffold Rationale
In drug discovery, 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine acts as a critical pharmacophore. Its value is derived from three specific structural features:
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The 3-Chloro "Buttress": The chlorine atom at position 3 creates steric hindrance adjacent to the amine linker. This restricts the rotational freedom of the ethylamine chain, locking the molecule into a bioactive conformation that often favors binding to enzyme pockets (e.g., the P-loop of kinases).
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The 5-Fluoro Modulation: Fluorine at position 5 is electron-withdrawing, which lowers the basicity of the pyridine nitrogen. This reduces the likelihood of non-specific binding to hERG channels (reducing cardiotoxicity risk) and improves metabolic stability against oxidative attack at the pyridine ring.
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Chiral Amine Handle: The chiral center allows for precise vectoring of substituents into hydrophobic pockets, a common requirement in SHP2 allosteric inhibitors.
Pharmacophore Mapping
Figure 2: Pharmacophore interaction map illustrating the functional roles of the halogen substituents and the amine handle.
Handling and Safety (MSDS Highlights)
While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar halogenated aminopyridines.
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Signal Word: WARNING
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GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free amine is sensitive to CO₂ (carbamate formation) and oxidation.
References
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Sigma-Aldrich. 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine Product Sheet. Retrieved from (CAS 1374652-12-6).
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Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link
-
GuideChem. 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine Properties and Suppliers. Link
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Organic Syntheses. (2012). "General Methods for Pyridine Synthesis." Org.[5][6][2][3] Synth. 89, 549-561. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for substituted pyridines. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
